molecular formula C15H12N4 B12735552 1H-Pyrazolo(3,4-e)indolizin-5-amine, 1-phenyl- CAS No. 123705-07-7

1H-Pyrazolo(3,4-e)indolizin-5-amine, 1-phenyl-

Cat. No.: B12735552
CAS No.: 123705-07-7
M. Wt: 248.28 g/mol
InChI Key: IMTABAGGRBLXCK-UHFFFAOYSA-N
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Description

1H-Pyrazolo(3,4-e)indolizin-5-amine, 1-phenyl- is a heterocyclic compound that belongs to the family of pyrazoloindolizines These compounds are known for their unique structural features, which include a fused ring system combining pyrazole and indolizine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo(3,4-e)indolizin-5-amine, 1-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylhydrazine with indolizine-5-carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo(3,4-e)indolizin-5-amine, 1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated products.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity and is investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Due to its unique structure, it is explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism by which 1H-Pyrazolo(3,4-e)indolizin-5-amine, 1-phenyl- exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1H-Pyrazolo(3,4-e)indolizin-5-amine, 1-phenyl- can be compared with other similar compounds such as:

    1H-Pyrazolo(3,4-b)pyridines: These compounds share a similar pyrazole ring but differ in the fused ring system, leading to different chemical and biological properties.

    1H-Pyrazolo(3,4-b)quinolines: These compounds have a quinoline ring fused with the pyrazole ring, resulting in distinct photophysical and biological properties.

Uniqueness: The uniqueness of 1H-Pyrazolo(3,4-e)indolizin-5-amine, 1-phenyl- lies in its specific fused ring system, which imparts unique electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and advanced materials.

Properties

CAS No.

123705-07-7

Molecular Formula

C15H12N4

Molecular Weight

248.28 g/mol

IUPAC Name

1-phenylpyrazolo[3,4-e]indolizin-5-amine

InChI

InChI=1S/C15H12N4/c16-13-9-11-10-17-19(12-5-2-1-3-6-12)15(11)18-8-4-7-14(13)18/h1-10H,16H2

InChI Key

IMTABAGGRBLXCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C4=CC=CN43)N)C=N2

Origin of Product

United States

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